molecular formula C26H44N2O4 B14886637 (3S,4R,5R)-Ethyl-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity pound(c)

(3S,4R,5R)-Ethyl-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Oseltamivir Impurity pound(c)

Cat. No.: B14886637
M. Wt: 448.6 g/mol
InChI Key: IFQIYQMUGWXRFJ-TZRRMPRUSA-N
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Description

Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This is typically achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring.

    Introduction of functional groups: The tert-butylacetamido, diallylamino, and pentan-3-yloxy groups are introduced through a series of substitution and addition reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The functional groups on the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects depends on its interactions with molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It could bind to receptors on cell surfaces, triggering a cellular response.

    Pathways: The compound might influence signaling pathways, altering cellular functions.

Comparison with Similar Compounds

Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared to other similar compounds to highlight its uniqueness. Similar compounds might include:

    Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.

    Amides: Compounds with similar amide groups but different overall structures.

    Esters: Compounds with similar ester groups but different ring structures.

The uniqueness of Ethyl (3S,4R,5R)-4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate lies in its combination of functional groups and its specific stereochemistry, which can result in unique reactivity and interactions with other molecules.

Properties

Molecular Formula

C26H44N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

ethyl (3S,4R,5R)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24-/m1/s1

InChI Key

IFQIYQMUGWXRFJ-TZRRMPRUSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

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